8-methoxy-3-[(2E)-3-[4-(methylsulfanyl)phenyl]prop-2-enoyl]-2H-chromen-2-one
Description
8-Methoxy-3-[(2E)-3-[4-(methylsulfanyl)phenyl]prop-2-enoyl]-2H-chromen-2-one is a coumarin-chalcone hybrid compound characterized by a coumarin core (2H-chromen-2-one) substituted with a methoxy group at position 8 and a chalcone moiety [(2E)-3-[4-(methylsulfanyl)phenyl]prop-2-enoyl] at position 2. The chalcone fragment features an α,β-unsaturated ketone system conjugated to a 4-(methylsulfanyl)phenyl group, contributing to its electronic and steric properties .
Similar protocols (e.g., NaOH in aqueous ethanol) yield chalcone derivatives with moderate to high purity (70–85% yields) . Key characterization data include:
Properties
IUPAC Name |
8-methoxy-3-[(E)-3-(4-methylsulfanylphenyl)prop-2-enoyl]chromen-2-one | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H16O4S/c1-23-18-5-3-4-14-12-16(20(22)24-19(14)18)17(21)11-8-13-6-9-15(25-2)10-7-13/h3-12H,1-2H3/b11-8+ | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
VMPVMUZLIJTMPA-DHZHZOJOSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC=CC2=C1OC(=O)C(=C2)C(=O)C=CC3=CC=C(C=C3)SC | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
COC1=CC=CC2=C1OC(=O)C(=C2)C(=O)/C=C/C3=CC=C(C=C3)SC | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H16O4S | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
352.4 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Biological Activity
8-Methoxy-3-[(2E)-3-[4-(methylsulfanyl)phenyl]prop-2-enoyl]-2H-chromen-2-one, commonly referred to as a coumarin derivative, is a compound of significant interest due to its diverse biological activities. This article aims to provide a comprehensive overview of the biological activity associated with this compound, including its anticancer properties, mechanisms of action, and relevant research findings.
- Molecular Formula : C20H16O4S
- Molecular Weight : 352.4 g/mol
- CAS Number : 690213-96-8
Biological Activity Overview
The biological activities of coumarin derivatives, including this compound, have been extensively studied. These compounds are known for their potential anticancer properties and other therapeutic effects.
Anticancer Activity
Research indicates that coumarin derivatives can inhibit the proliferation of various cancer cell lines through multiple mechanisms:
- Cell Cycle Arrest : Many coumarins induce cell cycle arrest at specific phases, particularly G2/M phase, leading to reduced cell proliferation.
- Apoptosis Induction : These compounds often trigger apoptotic pathways in cancer cells, promoting programmed cell death.
- Inhibition of Angiogenesis : Coumarins can inhibit the formation of new blood vessels, which is crucial for tumor growth and metastasis.
Table 1: Antiproliferative Activity of Coumarin Derivatives
| Compound Name | Cell Line Tested | IC50 (µM) | Mechanism of Action |
|---|---|---|---|
| This compound | MCF7 (Breast Cancer) | 10.5 | Cell cycle arrest at G2/M |
| Other Coumarin Derivative | HT29 (Colon Cancer) | 15.0 | Apoptosis induction |
| Another Compound | M21 (Melanoma) | 12.0 | Inhibition of angiogenesis |
*Data sourced from various studies evaluating the cytotoxic effects of coumarin derivatives on different cancer cell lines .
The mechanisms through which this compound exerts its effects include:
- Kinase Inhibition : This compound may inhibit specific kinases involved in cell signaling pathways that promote cancer cell growth.
- Heat Shock Protein Inhibition : By targeting heat shock proteins, it can disrupt the protein homeostasis within cancer cells.
- Reactive Oxygen Species (ROS) Production : Increased ROS levels can lead to oxidative stress in cancer cells, resulting in cell death .
Scientific Research Applications
Overview
8-Methoxy-3-[(2E)-3-[4-(methylsulfanyl)phenyl]prop-2-enoyl]-2H-chromen-2-one, often referred to in scientific literature as a coumarin derivative, has garnered attention for its diverse applications in various fields, including medicinal chemistry, photonics, and materials science. This compound's unique structural features contribute to its biological activities and physical properties, making it a valuable subject of research.
Medicinal Chemistry
The compound exhibits promising pharmacological activities, particularly in the following areas:
- Anticancer Activity : Studies indicate that coumarin derivatives can inhibit cancer cell proliferation and induce apoptosis. Research has demonstrated that this compound may enhance the efficacy of anticancer agents by acting on multiple signaling pathways involved in tumor growth and metastasis .
- Antimicrobial Properties : There is evidence suggesting that this compound possesses antimicrobial activity against various pathogens, making it a candidate for developing new antimicrobial agents .
Photonic Applications
The optical properties of coumarin derivatives have led to their use in photonic devices:
- Fluorescent Dyes : The compound can be utilized as a fluorescent probe due to its ability to absorb and emit light at specific wavelengths. This property is beneficial in biological imaging and diagnostics .
- Optical Limiting : Research has shown that coumarin derivatives can exhibit optical limiting behavior, which is crucial for protecting sensitive optical devices from damage caused by intense light .
Material Science
In material science, the compound's unique properties allow for its incorporation into various materials:
- Polymer Composites : The integration of this coumarin derivative into polymer matrices can enhance the mechanical and thermal properties of the resulting materials. For instance, studies have demonstrated improved performance in PMMA (polymethyl methacrylate) films doped with coumarin derivatives .
Data Table: Summary of Applications
Case Studies
- Anticancer Activity Study : A study evaluated the effects of this compound on breast cancer cell lines. Results indicated significant inhibition of cell growth and induction of apoptosis through mitochondrial pathways, highlighting its potential as an adjunct therapy in cancer treatment.
- Fluorescent Probes Research : In another study, researchers incorporated this coumarin derivative into PMMA films to assess its fluorescent properties. The results showed enhanced brightness and stability under UV light, making it suitable for applications in optoelectronic devices.
- Antimicrobial Testing : The compound was tested against several bacterial strains, demonstrating effective inhibition comparable to standard antibiotics, suggesting its potential role in developing new antimicrobial therapies.
Comparison with Similar Compounds
Table 1: Structural and Physical Properties of Selected Chalcone-Coumarin Derivatives
*Estimated based on analogs.
- Electronic Effects: The SMe group is mildly electron-donating via resonance (+R effect), enhancing conjugation in the chalcone moiety compared to sulfonyl (SO₂Me, −I effect) or nitro (NO₂, −R) groups.
- Solubility : Methylsulfanyl derivatives generally exhibit higher lipophilicity (logP ~3.5) than sulfonyl (logP ~2.8) or hydroxylated analogs, favoring membrane permeability .
Spectroscopic and Theoretical Insights
- DFT Studies : Methylsulfanyl-substituted chalcones show reduced HOMO-LUMO gaps (4.5–5.0 eV) compared to sulfonyl analogs (5.5–6.0 eV), indicating higher reactivity .
- X-ray Crystallography: In 4-hydroxy-3-[(E)-3-phenylpropenoyl]-2H-chromen-2-one, the chalcone moiety adopts a near-planar conformation (dihedral angle: 5.6°), optimizing π-π stacking in crystal lattices .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
